![molecular formula C8H10N2O3 B1471794 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)essigsäure CAS No. 1351386-62-3](/img/structure/B1471794.png)

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)essigsäure

Übersicht

Beschreibung

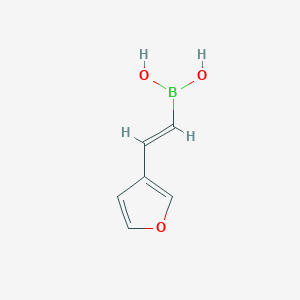

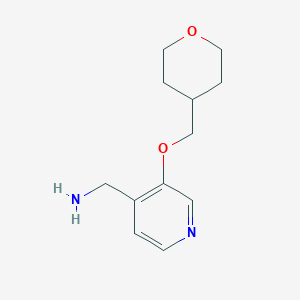

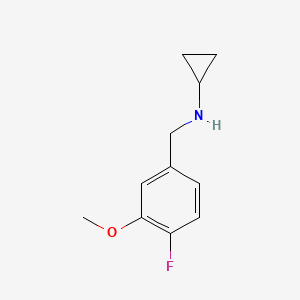

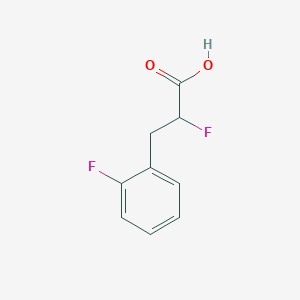

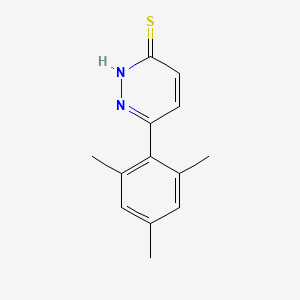

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, also known as THPPA, is a synthetic organic compound that has been studied for its potential applications in biochemistry and physiology. THPPA is a cyclic compound that is composed of an acetic acid group attached to a pyrano[4,3-c]pyrazol-3-yl ring. This compound is of interest due to its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with other molecules.

Wissenschaftliche Forschungsanwendungen

Medizin: Synthese von potenziellen therapeutischen Wirkstoffen

Diese Verbindung wurde als potenzieller Vorläufer bei der Synthese von therapeutischen Wirkstoffen identifiziert. Ihre Struktur ermöglicht die Herstellung von Derivaten, die mit biologischen Zielstrukturen interagieren können. Zum Beispiel könnte die Essigsäureeinheit modifiziert werden, um die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren im Körper zu verbessern .

Landwirtschaft: Entwicklung von Pflanzenschutzmitteln

In der Landwirtschaft werden solche heterocyclischen Verbindungen oft hinsichtlich ihres potenziellen Einsatzes bei der Entwicklung neuer Pflanzenschutzmittel untersucht. Ihre strukturelle Komplexität kann zu Wechselwirkungen mit biologischen Stoffwechselwegen in Schädlingen führen und einen Weg zu neuartigen Insektiziden oder Fungiziden eröffnen .

Materialwissenschaft: Forschung an organischen Halbleitern

Der im Molekül vorhandene Pyrazolring ist in der Materialwissenschaft von Interesse, insbesondere in der Forschung an organischen Halbleitern. Diese Materialien sind für die Entwicklung flexibler elektronischer Geräte von entscheidender Bedeutung, und die Struktur der Verbindung könnte zu Fortschritten in diesem Bereich beitragen .

Umweltwissenschaften: Studien zur Abbaurate von Schadstoffen

Die Forschung in der Umweltwissenschaft hat ähnliche Verbindungen auf ihre Fähigkeit untersucht, Schadstoffe abzubauen. Die Reaktivität der Verbindung könnte genutzt werden, um schädliche Umweltkontaminanten abzubauen, was die Bioremediationsbemühungen unterstützt .

Biochemie: Studien zur Hemmung von Enzymen

In der Biochemie könnte die Verbindung zur Untersuchung der Hemmung von Enzymen verwendet werden. Ihr Grundgerüst ermöglicht die Erforschung von Wechselwirkungen mit Schlüsselenzymen, was zu Erkenntnissen über die Mechanismen von Stoffwechselwegen und Krankheitszuständen führen könnte .

Pharmakologie: Medikamentenentwicklung

Schließlich könnte diese Verbindung in der Pharmakologie als Gerüst für die Medikamentenentwicklung dienen. Ihr heterocyclischer Kern ähnelt strukturell vielen pharmakologisch aktiven Molekülen, was sie zu einem wertvollen Ausgangspunkt für die Entwicklung neuer Medikamente macht .

Wirkmechanismus

The mechanism of action of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is not fully understood. However, it is believed that 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid interacts with certain enzymes and receptors by forming a covalent bond with them. This interaction can affect the activity of the enzyme or receptor, which can in turn affect the metabolic processes that the enzyme or receptor is involved in.

Biochemical and Physiological Effects

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of certain enzymes and receptors, which can in turn affect the metabolism of carbohydrates, lipids, and proteins. In addition, 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has been shown to interact with hormones and neurotransmitters, which can affect the activity of various biological processes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid in laboratory experiments include its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with other molecules. This allows for the study of the effects of hormones and neurotransmitters on various biological processes. However, one of the limitations of using 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid in laboratory experiments is that it can be difficult to control the concentration of the compound, as it is often difficult to accurately measure the concentration of the compound in solution.

Zukünftige Richtungen

Future research on 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid could focus on further exploring its potential applications in biochemistry and physiology. This could include studying the effects of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid on various metabolic processes, as well as exploring its potential to act as a ligand for certain enzymes and receptors. In addition, future research could focus on improving the synthesis methods of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, as well as exploring ways to more accurately measure the concentration of the compound in solution. Finally, future research could also focus on exploring the potential for 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid to interact with other molecules, such as hormones and neurotransmitters, and to study the effects of these interactions on various biological processes.

Eigenschaften

IUPAC Name |

2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFLMTDDRGAYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)